Dimethyl 3-cyclopentene-1,1-dicarboxylate
Overview
Description
Dimethyl 3-cyclopentene-1,1-dicarboxylate is a useful research chemical. It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate involves a two-step synthetic pathway. The first step involves the deprotonation of a salt with a strong base in n-hexane. The second step involves the exchange of the phosphine ligand for the NHC ligand in the first-generation Hoveyda-type ruthenium complex .Molecular Structure Analysis
The molecular formula of Dimethyl 3-cyclopentene-1,1-dicarboxylate is C9H12O4 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1(CC=CC1)C(=O)OC .Chemical Reactions Analysis
In the presence of a catalytic amount of GaCl3, Dimethyl 3-cyclopentene-1,1-dicarboxylate undergoes selective [3+2]-annulation-type dimerization to give a polysubstituted cyclopentane . Another reaction involves the use of a strong base for deprotonation, followed by ligand exchange .Physical And Chemical Properties Analysis
Dimethyl 3-cyclopentene-1,1-dicarboxylate has a molecular weight of 184.19 g/mol . It has 4 hydrogen bond acceptors and no hydrogen bond donors. It also has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 184.07355886 g/mol .Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
Dimethyl 3-cyclopentene-1,1-dicarboxylate is primarily used in various synthetic transformations in organic chemistry. For instance, it reacts with catalytic amounts of Ph3SnH in benzene to yield dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura et al., 1988). Similarly, a Pd(O) catalyst promotes the transformation of 1,3-butadienylcyclopropanes into vinylcyclopentene derivatives, including dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Morizawa, Oshima, & Nozaki, 1984). These reactions are significant for the synthesis of complex organic molecules.
Role in Catalytic Systems
Dimethyl 3-cyclopentene-1,1-dicarboxylate is also involved in reactions using catalytic systems. For instance, in oxidative carbomethoxylation of alkenes using a Pd(II)/molybdovanadophosphate system under carbon monoxide and air, it is formed as a product (Yokota, Sakaguchi, & Ishii, 2002). Additionally, it acts as an intermediate in cycloisomerization reactions catalyzed by palladium complexes (Goj & Widenhoefer, 2001).
Applications in Polymer Synthesis
The compound finds applications in polymer science as well. For instance, it's used in the synthesis of high-molecular-weight poly(1,1-dimethyl-1-silapentene) via ring-opening metathesis polymerization of 1,1-dimethyl-1-silacyclopentene, highlighting its utility in creating novel polymer materials (Morontsev et al., 2020).
In Cycloaddition Reactions
Dimethyl 3-cyclopentene-1,1-dicarboxylate is also pivotal in cycloaddition reactions. It is used in the synthesis of fused 1,2-dihydroisoquinolines via tandem cyclization-cycloaddition reactions (Ding, Wang, & Wu, 2009). These reactions are crucial for constructing cyclic and polycyclic structures in organic synthesis.
properties
IUPAC Name |
dimethyl cyclopent-3-ene-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIUYZOJQILOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351391 | |
Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
CAS RN |
84646-68-4 | |
Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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